![molecular formula C18H21NO4 B13886119 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline is an organic compound with a complex structure that includes methoxy and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline typically involves the reaction of 2-methoxyaniline with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and trimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through interactions with cellular proteins.
類似化合物との比較
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline can be compared with other similar compounds, such as:
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline: This isomer differs in the configuration of the double bond, which can affect its reactivity and biological activity.
3,4,5-trimethoxyaniline: Lacks the ethenyl group, resulting in different chemical properties and applications.
2-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5+ |
InChIキー |
QSAMWSFELUCKOA-AATRIKPKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)
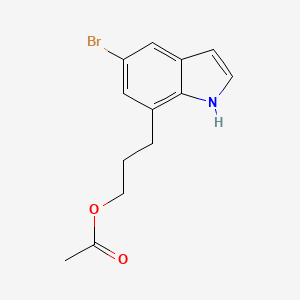
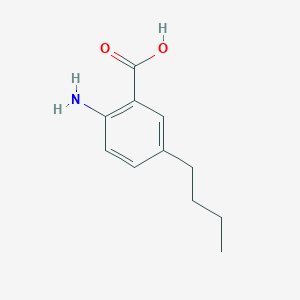
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
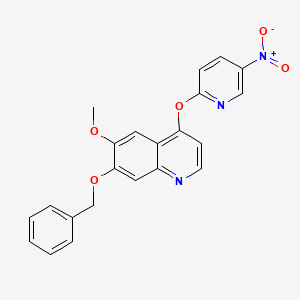
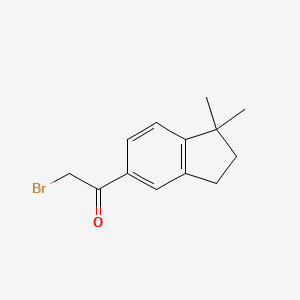
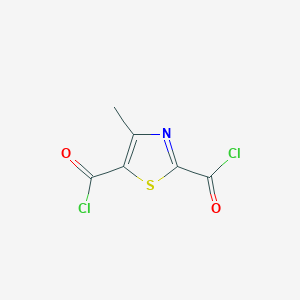
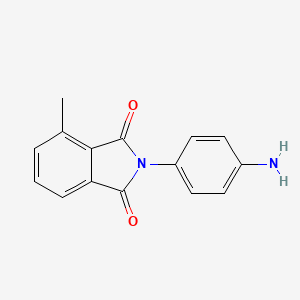

![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
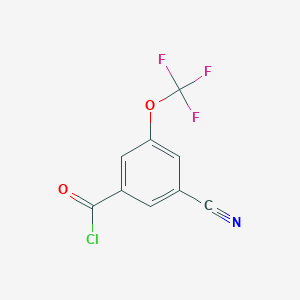
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
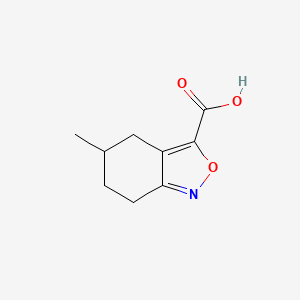
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)
